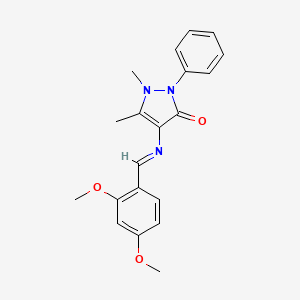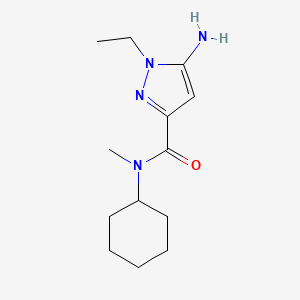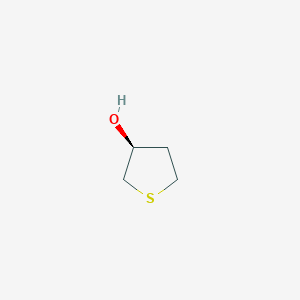
(S)-tetrahydrothiophen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound behaves under different conditions .Applications De Recherche Scientifique
Key Intermediate in Antibiotic Synthesis
(S)-Tetrahydrothiophen-3-ol is a significant intermediate in the synthesis of penem-based antibiotics. Its purification, particularly in the presence of the (R)-isomer, presents challenges due to its viscous liquid state at room temperature. Advances in bioconversion and crystallization techniques have been developed to produce (R)-alcohol 1 with high optical purity, which is essential for synthesizing these antibiotics (Konuki, Nagai, Ito, & Sameshima, 2014).
Role in Biological and Medicinal Chemistry
Tetrahydrothiophene-based compounds, including this compound, have been noted for their broad spectrum of biological activities. They are key components in essential coenzymes like biotin, potent α-glucosidase inhibitors, and various bioactive compounds. Their widespread occurrence as ring system motifs in natural and nonnatural products highlights their significance in this field (Benetti, De Risi, Pollini, & Zanirato, 2012).
Catalysis and Material Science Applications
Substituted tetrahydrothiophenes, including this compound, are used in catalytic transformations like asymmetric hydrogenation and epoxidation. Additionally, their adsorption on gold surfaces is utilized to create self-assembled monolayers (SAMs), controlling physical and chemical properties of surfaces for various technological purposes (Blair, Kennedy, Mulvey, & O'Hara, 2010).
Biocatalytic Process Enhancements
Advancements in enzyme evolution technologies have improved the enantioselectivity of biocatalytic processes involving this compound. This has led to more efficient and safer production methods, replacing hazardous multistep processes (Liang et al., 2010).
Synthesis of Functionalized Tetrahydrothiophenes
Organocatalytic methods have been developed for synthesizing highly functionalized tetrahydrothiophenes, which are important in biochemistry, pharmaceutical science, and nanoscience. These methods allow for the control of regioselectivity and produce compounds with excellent enantioselectivities (Brandau, Maerten, & Jørgensen, 2006).
Role in Organic Electronics
Tetrahydrothiophene derivatives are used as semiconducting substrates in organic electronics. Their unique electronic structures, especially those of quinoidal oligothiophenes, make them suitable for various multifunctional material applications (Casado, Ponce Ortiz, & López Navarrete, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXNFYVCZIXQC-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

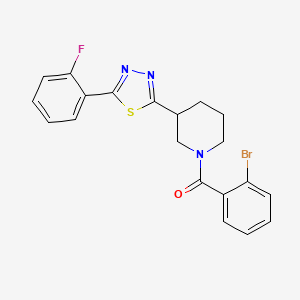

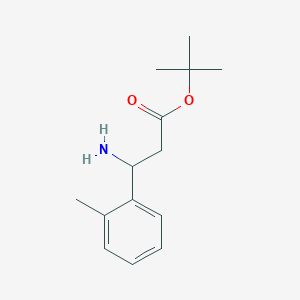
![(Z)-ethyl 3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxylate](/img/structure/B2441080.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2441084.png)
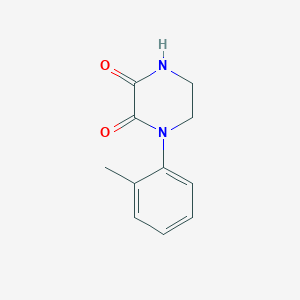
![(2E)-4-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-ylamino)-4-oxobut-2-enoic acid](/img/structure/B2441087.png)

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(3-nitrophenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2441092.png)
